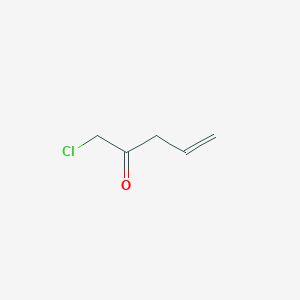

1-Chloropent-4-en-2-one

Beschreibung

1-Chloropent-4-en-2-one is an organic compound with the molecular formula C₅H₇ClO It is a chlorinated derivative of pentenone, characterized by the presence of a chlorine atom at the first carbon and a double bond between the fourth and fifth carbons

Eigenschaften

CAS-Nummer |

100636-38-2 |

|---|---|

Molekularformel |

C5H7ClO |

Molekulargewicht |

118.56 g/mol |

IUPAC-Name |

1-chloropent-4-en-2-one |

InChI |

InChI=1S/C5H7ClO/c1-2-3-5(7)4-6/h2H,1,3-4H2 |

InChI-Schlüssel |

BNQGBULLSSEFID-UHFFFAOYSA-N |

Kanonische SMILES |

C=CCC(=O)CCl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Chloropent-4-en-2-one can be synthesized through several methods. One common route involves the reaction of 2-chloroacetonitrile with allyltrimethylsilane under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of 1-chloropent-4-en-2-one often involves large-scale chemical reactions using readily available precursors. The process may include steps such as chlorination and subsequent purification to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Chloropent-4-en-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-Chloropent-4-en-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-chloropent-4-en-2-one involves its reactivity with various biological and chemical entities. The chlorine atom and the double bond make it a versatile compound for forming new bonds and interacting with different molecular targets. Pathways involved may include nucleophilic attack on the carbonyl carbon or electrophilic addition to the double bond.

Vergleich Mit ähnlichen Verbindungen

4-Chloropent-3-en-2-one: Another chlorinated pentenone with a different position of the chlorine atom.

4-Chloropentan-2-one: A saturated analog without the double bond.

Biologische Aktivität

1-Chloropent-4-en-2-one is a chlorinated organic compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in medicinal chemistry, and comparative studies with related compounds.

Chemical Structure and Properties

1-Chloropent-4-en-2-one has the following structural formula:

- Molecular Formula : C₅H₇ClO

- Molecular Weight : 132.56 g/mol

This compound features a chlorinated carbon chain with a carbonyl group, which contributes to its reactivity and biological interactions.

The biological activity of 1-Chloropent-4-en-2-one is primarily attributed to its ability to interact with various biomolecules through the following mechanisms:

- Nucleophilic Attack : The carbonyl group can undergo nucleophilic attack, leading to the formation of adducts with proteins and nucleic acids.

- Reactive Intermediates Formation : The compound can generate reactive intermediates that may modulate biochemical pathways, potentially affecting cell signaling and metabolic processes.

- Enzyme Inhibition : Studies have suggested that 1-Chloropent-4-en-2-one may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in drug development .

Antimicrobial Properties

Research has indicated that 1-Chloropent-4-en-2-one exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, showcasing minimum inhibitory concentrations (MIC) as low as 32 µg/mL .

Antioxidant Activity

The compound has been evaluated for its antioxidant properties. In vitro assays revealed that 1-Chloropent-4-en-2-one can scavenge free radicals effectively, contributing to its potential protective effects against oxidative stress-related diseases .

Cytotoxic Effects

In cellular models, 1-Chloropent-4-en-2-one has shown cytotoxic effects on cancer cell lines. The IC50 values for various cancer types were reported below 10 µM, indicating potent activity. This suggests a possible role in cancer therapeutics .

Comparative Studies

To understand the unique properties of 1-Chloropent-4-en-2-one, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 1-Chloropent-4-en-2-one | C₅H₇ClO | Contains a carbonyl group | Antimicrobial, antioxidant, cytotoxic |

| 1-Chloropent-2-en-4-one | C₅H₇ClO | Different double bond position | Moderate antimicrobial activity |

| (E)-1-chloropent-1-en-3-one | C₅H₇ClO | Variation in double bond configuration | Potential herbicidal properties |

These comparisons highlight how slight modifications in structure can lead to significant differences in biological activity.

Study on Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of 1-Chloropent-4-en-2-one against clinical isolates of bacteria. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation, which is crucial in treating persistent infections .

Investigation into Antioxidant Mechanisms

Another study explored the antioxidant mechanisms of 1-Chloropent-4-en-2-one using DPPH radical scavenging assays. The findings suggested that the compound's ability to donate electrons significantly mitigated oxidative damage in cellular models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.